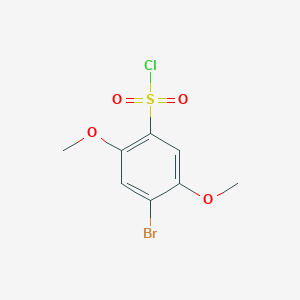

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride

CAS No.: 1246776-82-8

Cat. No.: VC3373202

Molecular Formula: C8H8BrClO4S

Molecular Weight: 315.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246776-82-8 |

|---|---|

| Molecular Formula | C8H8BrClO4S |

| Molecular Weight | 315.57 g/mol |

| IUPAC Name | 4-bromo-2,5-dimethoxybenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H8BrClO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 |

| Standard InChI Key | SECOFIXVDWSDJB-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl |

| Canonical SMILES | COC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl |

Introduction

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS number 85575-93-5. It belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity. This compound is particularly interesting for its potential applications in pharmaceuticals and other chemical industries.

Synthesis and Preparation

The synthesis of 4-bromo-2,5-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 4-bromo-2,5-dimethoxybenzene with chlorosulfonic acid. This process is common for preparing sulfonyl chlorides from aromatic compounds.

Applications

Sulfonyl chlorides are versatile intermediates in organic synthesis. They can react with amines to form sulfonamides, which are important in pharmaceuticals. For example, a related compound, 4-bromo-2,5-dimethoxybenzene-1-sulfonamide, has been studied for its chemical properties and potential applications .

Safety and Handling

Sulfonyl chlorides are generally reactive and require careful handling. They are sensitive to moisture and can react violently with water, producing hydrochloric acid. Therefore, they should be stored in a dry environment and handled with appropriate protective equipment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume